molecular formula C17H12O5 B2933974 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one CAS No. 902469-58-3

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2933974
CAS No.: 902469-58-3
M. Wt: 296.278
InChI Key: LXEKSGFYMPUKMP-UHFFFAOYSA-N
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Description

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is characterized by the presence of a hydroxy group at position 7 and a methoxybenzoyl group at position 3 on the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. This method typically involves the reaction of 3-methoxybenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the rearrangement and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the benzoyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(3-methoxybenzoyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-(3-methoxybenzyl)-2H-chromen-2-one.

    Substitution: Formation of 7-hydroxy-3-(3-hydroxybenzoyl)-2H-chromen-2-one.

Scientific Research Applications

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one is unique due to the specific positioning of its functional groups, which contribute to its distinct chemical and biological properties. The presence of both hydroxy and methoxybenzoyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-hydroxy-3-(3-methoxybenzoyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-13-4-2-3-11(7-13)16(19)14-8-10-5-6-12(18)9-15(10)22-17(14)20/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKSGFYMPUKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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